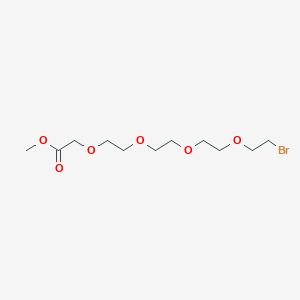

Br-PEG4-methyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H21BrO6 |

|---|---|

Molecular Weight |

329.18 g/mol |

IUPAC Name |

methyl 2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C11H21BrO6/c1-14-11(13)10-18-9-8-17-7-6-16-5-4-15-3-2-12/h2-10H2,1H3 |

InChI Key |

HWNBXYOTWICDGW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCOCCOCCOCCBr |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Br-PEG4-Methyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-methyl acetate (B1210297) is a heterobifunctional chemical linker that has garnered significant attention in the field of targeted protein degradation. As a crucial component of Proteolysis Targeting Chimeras (PROTACs), it bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.[1][2] This guide provides an in-depth analysis of the chemical properties of Br-PEG4-methyl acetate, offering quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in its effective application.

The structure of this compound incorporates a tetraethylene glycol (PEG4) spacer, which imparts favorable physicochemical properties such as increased solubility and improved cell permeability to the resulting PROTAC molecule.[3][4] One end of the linker is functionalized with a bromo group, a reactive handle for conjugation with nucleophiles, while the other end features a methyl ester, which can be hydrolyzed to a carboxylic acid for further modification or can be part of the final PROTAC structure.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental conditions, from reaction setup to biological assays.

| Property | Value | Source |

| Molecular Formula | C11H21BrO6 | [5] |

| Molecular Weight | 329.18 g/mol | [5] |

| Appearance | Colorless to straw-colored liquid | [6][7] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [8] |

Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups: the bromo group and the methyl ester.

Bromo Group Reactivity: The bromo group is a good leaving group and readily undergoes nucleophilic substitution reactions. This is the primary mode of conjugation for this linker. It can react with various nucleophiles, most notably thiols (e.g., from cysteine residues in proteins or ligands), to form stable thioether bonds.[9] The rate of this reaction is dependent on the pH of the medium, with higher pH values generally favoring the deprotonated, more nucleophilic form of the thiol.

Methyl Ester Stability and Reactivity: The methyl ester group is relatively stable under neutral conditions. However, it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[10] The rate of hydrolysis is significantly slower than the reaction of the bromo group with thiols under typical bioconjugation conditions. This differential reactivity allows for selective conjugation at the bromo-end of the linker while preserving the ester functionality if desired. Computational studies on the neutral hydrolysis of methyl acetate suggest a half-life that is very long under physiological conditions, indicating the ester is stable for the duration of most cellular experiments.[11]

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. Below is a representative experimental protocol for the synthesis of a PROTAC using this linker.

Objective: To synthesize a PROTAC by conjugating a target protein ligand (Ligand-SH) containing a thiol group and an E3 ligase ligand (Ligand-NH2) containing a primary amine.

Materials:

-

This compound

-

Target protein ligand with a thiol group (Ligand-SH)

-

E3 ligase ligand with a primary amine (Ligand-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Conjugation of this compound with the Thiol-Containing Ligand

-

Dissolve the thiol-containing ligand (Ligand-SH, 1 equivalent) in anhydrous DMF.

-

Add DIPEA (1.5 equivalents) to the solution.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-S-PEG4-methyl acetate intermediate.

Step 2: Hydrolysis of the Methyl Ester

-

Dissolve the Ligand-S-PEG4-methyl acetate intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvents and excess TFA to yield the carboxylic acid derivative, Ligand-S-PEG4-COOH.

Step 3: Amide Coupling with the Amine-Containing Ligand

-

Dissolve the Ligand-S-PEG4-COOH (1 equivalent) and the amine-containing E3 ligase ligand (Ligand-NH2, 1.2 equivalents) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 equivalents) and DIPEA (2 equivalents).

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a process initiated by the synthesized molecule containing the this compound linker.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a PROTAC utilizing the this compound linker.

Caption: A typical workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a versatile and valuable tool for the construction of PROTACs. Its well-defined chemical properties, including the reactive bromo group for selective conjugation and the PEG4 spacer for enhancing physicochemical characteristics, make it a popular choice for researchers in drug discovery. A thorough understanding of its reactivity, stability, and handling, as outlined in this guide, is essential for the successful design and synthesis of potent and effective protein degraders. The provided protocols and diagrams serve as a foundational resource for scientists and developers working to harness the power of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. This compound|BLD Pharm [bldpharm.com]

- 6. Methyl bromoacetate | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. Methyl acetate - Wikipedia [en.wikipedia.org]

- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]

The Role of Br-PEG4-Methyl Acetate as a Heterobifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and synthesis of effective bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), are of paramount importance. Central to the success of these modalities is the linker, a critical component that connects the targeting moiety to the payload or the E3 ligase ligand. Br-PEG4-methyl acetate (B1210297) has emerged as a versatile heterobifunctional linker, offering a unique combination of reactivity and physicochemical properties that are highly advantageous in the construction of these complex molecules. This technical guide provides a comprehensive overview of the core attributes of Br-PEG4-methyl acetate, its applications, and detailed methodologies for its use in bioconjugation and drug development.

Core Concepts: The Architecture and Functionality of this compound

This compound is a chemical entity featuring a tetraethylene glycol (PEG4) spacer flanked by two distinct reactive functional groups: a bromo group and a methyl ester. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.

-

Polyethylene Glycol (PEG) Spacer: The PEG4 chain is a key contributor to the linker's favorable properties. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules.[1][][3] In the context of ADCs and PROTACs, the PEG linker can improve the pharmacokinetic profile, reduce aggregation, and minimize immunogenicity.[1][3][4] The defined length of the PEG4 chain provides a precise spatial separation between the conjugated molecules, which is crucial for optimal biological activity, particularly in the formation of the ternary complex in PROTACs.[][5][6]

-

Bromo Group: The terminal bromo group serves as a reactive site for nucleophilic substitution. It readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form a stable thioether bond.[7][8] This reactivity makes it a valuable tool for site-specific conjugation to antibodies or other proteins.

-

Methyl Ester Group: The methyl ester provides a latent carboxylic acid functionality. It is relatively stable under neutral conditions but can be hydrolyzed to a free carboxylic acid under basic conditions (saponification).[9][10] This carboxylic acid can then be activated to react with amine groups, forming stable amide bonds, a common strategy for attaching payloads or E3 ligase ligands.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of analogous bromo-PEG-acid compounds can provide valuable insights.

| Property | Estimated Value/Characteristic | Reference(s) |

| Molecular Weight | 329.18 g/mol (for the corresponding acid) | [11] |

| Solubility | Expected to have good solubility in aqueous buffers and a range of organic solvents due to the hydrophilic PEG chain. The PEG component generally enhances the solubility of hydrophobic molecules it is conjugated to. | [1][] |

| Stability | The ether linkages of the PEG chain are generally stable. The bromo group is a good leaving group for nucleophilic substitution. The methyl ester is susceptible to hydrolysis under basic conditions. | [9][12] |

| Reactivity | The bromo group is reactive towards nucleophiles like thiols. The methyl ester, after hydrolysis to a carboxylic acid, can be activated for reaction with amines. | [7][8] |

Applications in Drug Development

The unique characteristics of this compound make it a valuable tool in the development of sophisticated therapeutics, particularly in the fields of ADCs and PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase.[13][14] The linker plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[5][6]

This compound can be utilized in a modular approach for PROTAC synthesis. For instance, the bromo end can be reacted with a thiol-containing E3 ligase ligand, followed by hydrolysis of the methyl ester and subsequent amide coupling with a target protein ligand. The flexibility and hydrophilicity of the PEG4 spacer can help to optimize the geometry of the ternary complex and improve the overall properties of the PROTAC molecule.[1][]

Role in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker in an ADC must be stable in circulation but allow for the release of the payload at the target site.

While this compound is more commonly associated with PROTACs, its functionalities can be adapted for ADC development. The bromo group can be used for conjugation to cysteine residues on the antibody. The methyl ester, after conversion to a carboxylic acid, can be linked to a payload containing an amine group. The PEG4 spacer can help to improve the solubility and stability of the ADC.[1][4]

Experimental Protocols

The following are representative protocols for the use of a bromo-PEG-ester linker in the synthesis of a bioconjugate. These protocols are general and may require optimization for specific applications.

Protocol 1: Conjugation of a Bromo-PEG Linker to a Thiol-Containing Protein

This protocol describes the reaction of the bromo group of the linker with a cysteine residue on a protein.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, deoxygenated

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting column for purification

Procedure:

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent like TCEP. Remove the reducing agent by dialysis or using a desalting column. Dissolve the protein in deoxygenated PBS buffer.

-

Linker Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO.

-

Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the protein solution. Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted bromo-PEG linker. Incubate for 30 minutes.

-

Purification: Purify the protein-linker conjugate using a desalting column to remove excess linker and quenching reagent.

-

Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Saponification of the Methyl Ester to a Carboxylic Acid

This protocol describes the hydrolysis of the methyl ester group on the protein-linker conjugate to a carboxylic acid.

Materials:

-

Protein-linker conjugate with a methyl ester group

-

Saponification Buffer: 0.1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in water. The final pH should be carefully controlled to avoid protein denaturation.

-

Neutralization Buffer: e.g., 0.1 M HCl

-

Dialysis tubing or desalting column

Procedure:

-

pH Adjustment: Carefully add the saponification buffer to the solution of the protein-linker conjugate to raise the pH to a level sufficient for hydrolysis (typically pH 10-12), while minimizing protein denaturation. This step requires careful optimization.

-

Hydrolysis Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to room temperature) for a specific duration (e.g., 30 minutes to a few hours), monitoring the reaction progress if possible.

-

Neutralization: Carefully neutralize the reaction mixture by adding the neutralization buffer to bring the pH back to a physiological range (e.g., pH 7.4).

-

Purification: Purify the protein-linker-acid conjugate by dialysis or using a desalting column to remove salts.

-

Characterization: Confirm the hydrolysis of the methyl ester by mass spectrometry.

Protocol 3: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the coupling of the newly formed carboxylic acid on the protein-linker conjugate with an amine-containing molecule (e.g., a drug payload or an E3 ligase ligand).

Materials:

-

Protein-linker-acid conjugate

-

Amine-containing molecule

-

Activation Reagent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction Buffer: MES buffer or PBS, pH 6.0-7.5

-

Desalting column for purification

Procedure:

-

Activation of Carboxylic Acid: Dissolve the protein-linker-acid conjugate in the reaction buffer. Add a 10-50 molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Coupling Reaction: Add a 10-100 molar excess of the amine-containing molecule to the reaction mixture. Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final bioconjugate using a desalting column or other appropriate chromatography techniques to remove excess reagents.

-

Characterization: Characterize the final product using methods such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine purity.

Visualization of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows and signaling pathways relevant to the application of this compound.

Experimental Workflow for PROTAC Synthesis

References

- 1. precisepeg.com [precisepeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. chempep.com [chempep.com]

- 7. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]

- 11. Bromo-PEG4-acid | C11H21BrO6 | CID 22731908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bromo-PEG2-acid, 1807503-92-9 | BroadPharm [broadpharm.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

An In-Depth Technical Guide to Br-PEG4-Methyl Acetate: Structure, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-methyl acetate (B1210297) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, is a critical determinant of the molecule's overall efficacy. Br-PEG4-methyl acetate, with its defined chain length, terminal functional groups, and advantageous physicochemical properties, serves as a versatile building block in the construction of potent and selective protein degraders.

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of this compound, tailored for researchers and professionals in the pharmaceutical and biotechnology sectors.

Core Structure and Physicochemical Properties

This compound, systematically named methyl 2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)acetate, possesses a discrete PEG chain of four ethylene (B1197577) glycol units. This structure imparts a balance of hydrophilicity and lipophilicity, which is crucial for optimizing the solubility and cell permeability of the resulting PROTAC molecule. The terminal bromide serves as a reactive handle for conjugation to a nucleophilic group on a target-binding ligand, while the methyl ester provides a stable terminus that can be chemically modified if required.

Physicochemical Data

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that while specific experimental data for this compound is not widely published, the properties of similar short-chain PEG derivatives provide valuable insights.

| Property | Value | Reference |

| Molecular Formula | C11H21BrO6 | [1] |

| Molecular Weight | 329.18 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

Note: Some data is inferred from closely related compounds due to limited public availability for this compound itself.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving the protection of a PEG alcohol, followed by bromination and esterification. Below is a representative experimental protocol.

Materials and Reagents:

-

Tetraethylene glycol

-

Methyl bromoacetate[4]

-

Sodium hydride (NaH)

-

Thionyl bromide (SOBr2) or other brominating agent

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Monoprotection of Tetraethylene Glycol: A common strategy to achieve selective functionalization of one terminus is to use a protecting group. Alternatively, statistical mono-functionalization can be employed by using a molar excess of the diol.

-

Bromination: The free hydroxyl group of the mono-protected or mono-functionalized tetraethylene glycol is then converted to a bromide. This can be achieved using a variety of brominating agents, such as thionyl bromide or phosphorus tribromide, in an appropriate solvent like DCM. The reaction is typically run at low temperatures and then allowed to warm to room temperature.

-

Esterification: The remaining hydroxyl group (after deprotection if necessary) is esterified with methyl bromoacetate.[4] This reaction is often carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like THF to deprotonate the alcohol, which then acts as a nucleophile to displace the bromide from methyl bromoacetate.[4]

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Characterization: The final product should be characterized by 1H NMR and 13C NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Application in PROTAC Development: A Workflow

This compound is a key component in the modular synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent coupling of the target-binding and E3 ligase-binding moieties.

Experimental Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC utilizing this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound as the linker.

The Role of this compound in the PROTAC Signaling Pathway

The ultimate function of a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system. The PEG linker, derived from this compound, plays a crucial role in facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Caption: The signaling pathway of PROTAC-induced protein degradation, highlighting the central role of the ternary complex.

Conclusion

This compound is a valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure and bifunctional nature make it an ideal linker for the construction of PROTACs and other bioconjugates. The PEG4 spacer enhances the drug-like properties of the final molecule, contributing to improved solubility and cell permeability. A thorough understanding of its synthesis and application is essential for the rational design of next-generation targeted protein degraders. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and versatile linkers like this compound is expected to grow, further driving innovation in the development of novel therapeutics.

References

In-Depth Technical Guide: Br-PEG4-methyl acetate for Proteolysis-Targeting Chimera (PROTAC) Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Br-PEG4-methyl acetate (B1210297), a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that utilize the cell's own protein disposal system to eliminate disease-causing proteins. This document details the physicochemical properties of Br-PEG4-methyl acetate, provides a representative experimental protocol for its application in PROTAC synthesis and evaluation, and illustrates the underlying biological pathway.

Physicochemical Properties

This compound is a heterobifunctional linker commonly used in the synthesis of PROTACs. One end of the molecule features a bromo group, a reactive handle for conjugation to a target protein ligand, while the other end possesses a methyl acetate group, which can be hydrolyzed to a carboxylic acid for subsequent reaction with an E3 ligase ligand. The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

| Property | Value | Source |

| Molecular Formula | C11H21BrO6 | [1] |

| Molecular Weight | 329.18 g/mol | [1] |

| CAS Number | Not readily available | [2] |

| Appearance | Varies (typically a liquid or oil) | |

| Storage | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C. | [1] |

Role in PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a versatile PEG-based linker. The PEG component of the linker is crucial as it can increase the water solubility of the PROTAC, which can in turn affect cell permeability and oral absorption. The length of the PEG linker is also a critical parameter that influences the efficiency of target protein degradation.

Experimental Protocols

The following is a representative, multi-step protocol outlining the synthesis of a PROTAC using a bromo-PEG4-acid linker (a derivative of this compound) and the subsequent biological evaluation of the PROTAC's ability to degrade a target protein, using the epigenetic reader protein BRD4 as an example.

Protocol 1: Synthesis of a BRD4-targeting PROTAC

This protocol describes the chemical synthesis of a PROTAC that targets the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

-

Hydrolysis of this compound: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid (Bromo-PEG4-acid) using standard conditions (e.g., lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water).

-

Amide Coupling: The resulting Bromo-PEG4-acid is then coupled to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by liquid chromatography-mass spectrometry (LC-MS).

Step 2: Synthesis of the Final PROTAC

-

Nucleophilic Substitution: The bromo-functionalized end of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand (e.g., a JQ1 analogue, a known BRD4 inhibitor) via a nucleophilic substitution reaction. This reaction is typically carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate.

-

Purification: The final PROTAC molecule is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical methods such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Protocol 2: Biological Evaluation of the PROTAC

Western Blot Analysis for BRD4 Degradation

This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a human cancer cell line (e.g., THP-1, MDA-MB-231, or HeLa).[3]

Materials and Reagents:

-

Human cancer cell line expressing BRD4.[3]

-

Synthesized PROTAC stock solution in DMSO.

-

Vehicle control (DMSO).

-

Cell culture medium and supplements.

-

Ice-cold phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes and transfer system.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-BRD4, anti-c-Myc (a downstream target of BRD4), and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Plate the cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer.[3]

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[3]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Detection and Analysis: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be calculated from a dose-response curve.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Western blot experimental workflow.[4]

References

An In-Depth Technical Guide to Br-PEG4-Methyl Acetate: Theoretical Properties and Applications in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties, chemical descriptors, and practical applications of Br-PEG4-methyl acetate (B1210297), a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols for its derivatization and conjugation, alongside key theoretical data to inform rational drug design.

Core Concepts: The Role of PEG Linkers in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and physicochemical properties, such as solubility, significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall drug-like properties of the molecule, including cell permeability and pharmacokinetic profile.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties:

-

Enhanced Solubility : The hydrophilic nature of the repeating ethylene (B1197577) glycol units improves the aqueous solubility of often large and hydrophobic PROTAC molecules.

-

Biocompatibility : PEG is well-tolerated in biological systems, exhibiting low toxicity and immunogenicity.

-

Conformational Flexibility : The rotational freedom of the C-O bonds in the PEG chain allows the linker to adopt various conformations, which can be crucial for achieving a productive ternary complex geometry.

-

Tunable Length : The length of the PEG chain can be precisely controlled to optimize the distance between the POI and E3 ligase binding sites.

Br-PEG4-methyl acetate is a versatile PEG-based linker that offers a balance of these properties, making it a valuable tool for PROTAC synthesis.

Theoretical Properties and Descriptors of this compound

A thorough understanding of the theoretical properties of a linker is essential for the rational design of PROTACs. The following tables summarize the key chemical identifiers and calculated physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C11H21BrO6 |

| Molecular Weight | 329.18 g/mol [1] |

| SMILES | O=C(OC)COCCOCCOCCOCCBr[1] |

| Synonyms | Bromo-PEG4-methyl ester |

Table 2: Calculated Physicochemical Properties and Descriptors for this compound

| Property | Value | Description |

| logP | -0.15 | A measure of lipophilicity. A negative value indicates hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 71.1 Ų | An indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Acceptors | 6 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 13 | A measure of molecular flexibility. |

| Molar Refractivity | 68.3 cm³ | A measure of the total polarizability of a mole of a substance. |

Note: The values in Table 2 were calculated using online cheminformatics tools based on the SMILES string of this compound.

Experimental Protocols for the Utilization of this compound in PROTAC Synthesis

This compound is a bifunctional linker with a bromo group at one end and a methyl ester at the other. The bromo group can be displaced by a nucleophile (e.g., an amine or thiol on a POI ligand), while the methyl ester can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated and coupled to an amine-containing E3 ligase ligand (or vice versa).

The following is a detailed, multi-step protocol for the derivatization of this compound and its subsequent conjugation to form a PROTAC.

Protocol 1: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This procedure converts the methyl ester terminus of the linker to a carboxylic acid, which is necessary for subsequent amide bond formation.

Reagents and Materials:

-

This compound

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dioxane

-

Water (H2O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or dioxane) and water (e.g., a 2:1 or 3:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of LiOH (1.5 - 2.0 eq) in water dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield Br-PEG4-acid. The product can be purified further by flash column chromatography if necessary.

Protocol 2: Activation of the Carboxylic Acid to an NHS Ester

This protocol activates the carboxylic acid for efficient coupling with a primary amine.

Reagents and Materials:

-

Br-PEG4-acid (from Protocol 1)

-

N-Hydroxysuccinimide (NHS) (1.1 - 1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve Br-PEG4-acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of DCC or EDC (1.1 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude Br-PEG4-NHS ester. This product is often used in the next step without further purification.

Protocol 3: Conjugation of Br-PEG4-NHS Ester to an Amine-Containing Molecule

This final step couples the activated linker to an amine-containing POI ligand or E3 ligase ligand.

Reagents and Materials:

-

Br-PEG4-NHS ester (from Protocol 2)

-

Amine-containing molecule (e.g., POI-NH2 or E3-Ligase-NH2) (1.0 - 1.2 eq)

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the amine-containing molecule (1.0 eq) and the crude Br-PEG4-NHS ester (1.1 eq) in anhydrous DMF or DMSO under a nitrogen or argon atmosphere.

-

Add TEA or DIPEA (2-3 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the final conjugate by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.

Visualizing Key Processes

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis using this compound

The diagram below outlines the synthetic workflow for utilizing this compound to create a PROTAC.

Caption: Synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its physicochemical properties, particularly its hydrophilicity and conformational flexibility, can be leveraged to improve the drug-like characteristics of the resulting protein degraders. The experimental protocols provided in this guide offer a practical framework for the chemical manipulation of this linker, enabling its incorporation into a variety of PROTAC designs. By combining the theoretical understanding of the linker's properties with robust synthetic methodologies, researchers can accelerate the development of novel and effective targeted protein degradation therapies.

References

Spectroscopic and Mass Spectrometric Characterization of Br-PEG4-methyl acetate

This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for the bifunctional molecule, Br-PEG4-methyl acetate (B1210297). This compound is of significant interest to researchers in drug development and related fields due to its utility as a PROTAC® linker. The data presented herein, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for the structural confirmation and purity assessment of this molecule.

Chemical Structure and Properties

Br-PEG4-methyl acetate is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal bromine atom and a methyl ester group. The PEG linker provides hydrophilicity, which can improve the solubility and pharmacokinetic properties of molecules to which it is attached.

| Property | Value |

| Molecular Formula | C₁₁H₂₁BrO₆ |

| Molecular Weight | 329.18 g/mol |

| IUPAC Name | Methyl 2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)acetate |

| Structure | Br-CH₂-CH₂-(O-CH₂-CH₂)₃-O-CH₂-COOCH₃ |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with protons closer to oxygen and bromine atoms appearing at higher chemical shifts (downfield).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Triplet | 2H | Br-CH₂ -CH₂-O- |

| ~3.75 | Triplet | 2H | Br-CH₂-CH₂ -O- |

| ~3.65 | Multiplet | 12H | -O-CH₂ -CH₂ -O- (PEG backbone) |

| ~4.15 | Singlet | 2H | -O-CH₂ -COOCH₃ |

| ~3.70 | Singlet | 3H | -COOCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (ester carbonyl) |

| ~71 | -O-C H₂-CH₂-O- (internal PEG carbons) |

| ~70 | Br-CH₂-C H₂-O- |

| ~69 | -O-C H₂-COOCH₃ |

| ~52 | -COOC H₃ |

| ~30 | Br-C H₂-CH₂-O- |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful due to the presence of bromine.

| m/z (Mass-to-Charge Ratio) | Ion Species | Expected Relative Abundance |

| 329.05 | [M+H]⁺ (with ⁷⁹Br) | ~100% |

| 331.05 | [M+H]⁺ (with ⁸¹Br) | ~98% |

| 351.03 | [M+Na]⁺ (with ⁷⁹Br) | High |

| 353.03 | [M+Na]⁺ (with ⁸¹Br) | High (~98% of 351.03) |

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and acquisition of 16-64 scans.

-

¹³C NMR: A proton-decoupled ¹³C experiment is typically used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry

Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS), is suitable for this analysis.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 100-500).

-

Infusion: The sample can be directly infused into the mass spectrometer or injected through an LC system.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and their isotopic patterns. The observed mass-to-charge ratios are compared with the calculated values for the expected chemical formula.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A flowchart depicting the synthesis, purification, and analytical characterization of this compound.

The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to orchestrate the formation of a productive ternary complex. Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention and widespread use in PROTAC design. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and rational design of next-generation protein degraders.

The Multifaceted Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which bestow a unique and advantageous set of properties upon the PROTAC molecule. Their inherent flexibility and hydrophilicity address some of the most significant challenges in PROTAC development, namely poor solubility and limited cell permeability often associated with these large molecules.[1][]

Key Advantages of PEG Linkers:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often large and lipophilic, thereby facilitating their formulation and improving bioavailability.[][3][4][5]

-

Modulation of Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is more amenable to cellular uptake.[1]

-

Optimization of Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in achieving an optimal orientation of the POI and E3 ligase within the ternary complex.[6][7] An appropriately sized linker can span the distance between the two proteins without inducing steric hindrance, a crucial factor for efficient ubiquitination and subsequent degradation.[7][8]

-

Improved Pharmacokinetics: The incorporation of PEG linkers can positively influence the pharmacokinetic profile of PROTACs. Studies have shown that PEGylation can lead to enhanced bioavailability and a more favorable distribution in vivo.[3][9]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes, while an excessively long linker can lead to reduced efficacy due to increased conformational entropy and a potential "hook effect," where binary complexes are favored over the productive ternary complex.[10][11] The optimal linker length is therefore a key determinant of a PROTAC's degradation efficiency, as measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

Below are tables summarizing the impact of PEG linker length on the physicochemical properties and biological activity of representative PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |

Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[12]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[12]

Table 3: Comparative Degradation Efficiency of a PI3K/mTOR Dual-Targeting PROTAC with Varying Linkers

| PROTAC | Linker Type | DC50 (PI3Kα, nM) | Dmax (PI3Kα, %) | DC50 (mTOR, nM) | Dmax (mTOR, %) |

| GP262 | C8 Alkyl | 227.4 | 71.3 | 45.4 | 74.9 |

This table highlights that flexible linkers like alkyl and PEG chains can exhibit superior degradation efficiency.[13]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the mechanisms and methodologies involved in PROTAC development, the following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with amide bond formation.

Materials:

-

POI ligand with a free carboxylic acid or amine.

-

E3 ligase ligand with an orthogonal functional group (amine or carboxylic acid).

-

Bifunctional PEG linker (e.g., NH2-PEGn-COOH).

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Base (e.g., DIPEA, Et3N).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC, flash chromatography columns).

Procedure:

-

First Coupling Reaction:

-

Dissolve the component with the carboxylic acid (e.g., POI-COOH, 1.0 eq) and the bifunctional PEG linker (e.g., NH2-PEGn-COOH, 1.1 eq) in anhydrous DMF.

-

Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the intermediate (POI-linker-COOH) by flash chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified intermediate (POI-linker-COOH, 1.0 eq) and the component with the amine group (e.g., E3-NH2, 1.1 eq) in anhydrous DMF.

-

Add coupling reagents and a base as described in the first step.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Work up the reaction and purify the final PEGylated PROTAC product using preparative HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the POI.

-

PROTAC stock solution in DMSO.

-

Cell culture medium and supplements.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6][8]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

-

Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

Materials:

-

HEK293 cells.

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase.

-

Transfection reagent.

-

Opti-MEM® I Reduced Serum Medium.

-

HaloTag® NanoBRET™ 618 Ligand.

-

NanoBRET™ Nano-Glo® Substrate.

-

PROTAC of interest.

-

White, 96-well assay plates.

-

Luminometer capable of measuring BRET signals.

Procedure:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

-

Plate the transfected cells in 96-well plates and incubate for 24 hours.[1]

-

-

Assay Execution:

-

Prepare a serial dilution of the PROTAC in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add the PROTAC dilutions to the cells and incubate to allow for ternary complex formation.

-

Add the NanoBRET™ Nano-Glo® Substrate to the wells.[1]

-

-

Data Acquisition and Analysis:

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations.[12]

-

Conclusion

PEG linkers are a versatile and powerful tool in the design and development of effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a linker of choice for many PROTAC-based therapeutic programs. The optimal PEG linker length is a critical parameter that must be carefully evaluated for each PROTAC system. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of PEGylated PROTACs, enabling researchers to rationally design and advance the next generation of targeted protein degraders. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of PEG linkers will undoubtedly play a central role in unlocking the full therapeutic potential of this exciting modality.

References

- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]

- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. selvita.com [selvita.com]

Br-PEG4-Methyl Acetate: A Technical Guide for Novel PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a flexible linker.[2] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, cell permeability, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their advantageous properties.[2][3] This guide focuses on a specific PEG linker, Br-PEG4-methyl acetate (B1210297), and its application in the design of novel PROTACs.

The Role of Br-PEG4-Methyl Acetate in PROTAC Design

This compound is a PEG-based PROTAC linker used in the synthesis of PROTAC molecules.[4][5] Its structure comprises a four-unit polyethylene glycol chain functionalized with a terminal bromine atom and a methyl acetate group. This specific combination of features offers several advantages in PROTAC design:

-

Hydrophilicity and Solubility: The PEG component enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments, a crucial factor for both in vitro handling and in vivo bioavailability.[3]

-

Linker Length and Flexibility: The four PEG units provide a specific length and flexibility that can be optimal for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Synthetic Versatility: The terminal bromine atom serves as a reactive handle for conjugation to a POI ligand or an E3 ligase ligand through nucleophilic substitution reactions. The methyl acetate end can be hydrolyzed to a carboxylic acid, providing another point for covalent attachment via amide bond formation.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C11H21BrO6 |

| Molecular Weight | 329.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is conjugated to the POI ligand and the E3 ligase ligand. The following is a generalized synthetic protocol.

Experimental Protocol: Synthesis of a PROTAC via Nucleophilic Substitution and Amide Coupling

Materials:

-

POI ligand with a nucleophilic group (e.g., a phenol (B47542) or thiol)

-

E3 ligase ligand with a primary or secondary amine

-

This compound

-

Potassium carbonate (K2CO3) or similar base

-

N,N-Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate)

-

Silica gel for column chromatography

-

HPLC for purification

Procedure:

-

Conjugation of this compound to the POI ligand:

-

Dissolve the POI ligand and a slight excess of K2CO3 in DMF.

-

Add this compound to the mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the resulting POI-PEG4-methyl acetate intermediate by column chromatography.

-

-

Hydrolysis of the methyl ester:

-

Dissolve the POI-PEG4-methyl acetate intermediate in a mixture of THF and water.

-

Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).

-

Acidify the reaction mixture with a mild acid (e.g., 1N HCl) and extract the POI-PEG4-acid product.

-

-

Amide coupling with the E3 ligase ligand:

-

Dissolve the POI-PEG4-acid and the E3 ligase ligand in DMF.

-

Add HATU and DIPEA to the solution and stir at room temperature.

-

Monitor the reaction by LC-MS until completion.

-

Purify the final PROTAC product by preparative HPLC.

-

Biological Evaluation of PROTACs

The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters to determine are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Experimental Protocol: Western Blot for Determination of DC50 and Dmax

Materials:

-

Cancer cell line expressing the target protein

-

Cell culture medium and supplements

-

PROTAC stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system for western blots

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Data Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

-

Quantitative Data for a Hypothetical PEG4-Linked PROTAC

Due to the limited publicly available data for PROTACs specifically utilizing the this compound linker, the following table provides illustrative data for a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) with a PEG4 linker.

| PROTAC Construct | Target | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |

| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | PEG4 | 15 | >90 | HEK293 |

| Hypothetical-PROTAC-2 | BRD4 | VHL Ligand | PEG4 | 25 | >95 | HeLa |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective PROTACs. The following diagrams, generated using the DOT language, illustrate key aspects of PROTAC technology.

References

Methodological & Application

Synthesis of PROTACs Utilizing a Br-PEG4-Methyl Acetate Linker: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (the "warhead") and another ligand that recruits an E3 ubiquitin ligase (the "anchor"), connected by a chemical linker.[2] The linker is a critical determinant of PROTAC efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][3] The Br-PEG4-methyl acetate (B1210297) linker is a versatile building block for PROTAC synthesis. This linker features a terminal bromine atom, a good leaving group for nucleophilic substitution, and a methyl ester that can be readily hydrolyzed to a carboxylic acid for subsequent amide bond formation. This application note provides detailed protocols and data for the synthesis and characterization of PROTACs using the Br-PEG4-methyl acetate linker.

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional target protein molecules.[1][4]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using the this compound linker is a modular process. The following protocols outline a general two-step synthetic strategy.

Protocol 1: Synthesis of the Linker-Warhead Conjugate

This protocol describes the reaction of the this compound linker with a warhead containing a nucleophilic group, such as a phenol (B47542) or an amine.

Materials:

-

Warhead with a nucleophilic handle (e.g., hydroxyl or amino group)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Stir plate and stir bar

-

Reaction vessel

-

Standard glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the warhead (1.0 eq) in anhydrous DMF, add K₂CO₃ (for phenols) or DIPEA (for amines) (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure linker-warhead conjugate.

Protocol 2: Hydrolysis of the Methyl Ester

Materials:

-

Linker-warhead conjugate from Protocol 1

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Lithium hydroxide (B78521) (LiOH)

-

1N Hydrochloric acid (HCl)

-

Standard glassware for workup

Procedure:

-

Dissolve the linker-warhead conjugate in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

-

Add an excess of LiOH (e.g., 5.0 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture to pH ~3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.

Protocol 3: Final Amide Coupling to the E3 Ligase Ligand

This protocol describes the final coupling of the linker-warhead carboxylic acid to an E3 ligase ligand containing an amine functionality.

Materials:

-

Linker-warhead carboxylic acid from Protocol 2

-

E3 ligase ligand with an amine handle (e.g., pomalidomide (B1683931) derivative)

-

Anhydrous DMF

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the linker-warhead carboxylic acid (1.0 eq) and the E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC directly by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final PROTAC product as a solid.

PROTAC Synthesis and Characterization Workflow

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by western blot analysis to determine the concentration at which 50% of the protein is degraded (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The following tables summarize representative data for PROTACs synthesized with PEG4 linkers.

Table 1: Synthetic Yields and Purity of a Representative PROTAC

| Step | Product | Yield (%) | Purity (HPLC, %) |

| 1 | Linker-Warhead Conjugate | 75 | >95 |

| 2 | Linker-Warhead Carboxylic Acid | 92 | >95 |

| 3 | Final PROTAC | 45 | >98 |

Note: Yields are representative and can vary depending on the specific warhead and E3 ligase ligand used.

Table 2: In Vitro Degradation Data for a Representative PEG4-Containing PROTAC

| Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) |

| Example Kinase | Cancer Cell Line A | 25 | >90 | 24 |

| Example Bromodomain | Cancer Cell Line B | 10 | >95 | 18 |